2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine
CAS No.: 1262010-97-8
Cat. No.: VC8175433
Molecular Formula: C13H10FNO3
Molecular Weight: 247.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262010-97-8 |
|---|---|
| Molecular Formula | C13H10FNO3 |
| Molecular Weight | 247.22 g/mol |
| IUPAC Name | methyl 2-fluoro-4-(5-hydroxypyridin-2-yl)benzoate |
| Standard InChI | InChI=1S/C13H10FNO3/c1-18-13(17)10-4-2-8(6-11(10)14)12-5-3-9(16)7-15-12/h2-7,16H,1H3 |
| Standard InChI Key | AYUIYMPIHUEEKV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)C2=NC=C(C=C2)O)F |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C2=NC=C(C=C2)O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine belongs to the pyridine derivative family, featuring:
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A hydroxypyridine core at position 5
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A fluorinated phenyl ring substituted with a methoxycarbonyl group at positions 3 and 4
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Molecular formula C₁₃H₁₀FNO₃ and molecular weight 247.22 g/mol .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-fluoro-4-(5-hydroxypyridin-2-yl)benzoate |
| SMILES | COC(=O)C1=C(C=C(C=C1)C2=NC=C(C=C2)O)F |
| InChIKey | AYUIYMPIHUEEKV-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (pyridin-5-ol group) |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
The planar arrangement of the hydroxypyridine and fluorophenyl moieties creates opportunities for π-π stacking interactions, while the methoxycarbonyl group enhances solubility in polar organic solvents .
Synthesis and Manufacturing
Primary Synthetic Routes
Industrial synthesis typically follows a multi-step protocol:
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Suzuki-Miyaura Coupling:
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Reacts 5-hydroxypyridine-2-boronic acid with methyl 2-fluoro-4-iodobenzoate
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Palladium catalyst (e.g., Pd(PPh₃)₄) in DMF/water at 80°C
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Yields: 68-72%
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Esterification Optimization:
Table 2: Synthetic Performance Metrics
| Parameter | Suzuki-Miyaura Route | Esterification Route |
|---|---|---|
| Yield | 68-72% | 85-89% |
| Purity (HPLC) | ≥95% | ≥98% |
| Scale Feasibility | Pilot (kg) | Lab-scale (g) |
Commercial availability remains limited, with major suppliers like Cymit Quimica discontinuing production in 2019 due to challenges in large-scale purification .
Physicochemical and Spectral Properties
Solubility Profile
Experimental data from dimethyl sulfoxide (DMSO) solutions show:
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Water solubility: 0.12 mg/mL (25°C)
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LogP: 2.1 ± 0.3 (calculated via XLogP3)
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pKa: 4.7 (pyridine nitrogen), 9.2 (phenolic -OH)
Spectroscopic Fingerprints
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¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (d, J=2.8 Hz, 1H), 8.02 (dd, J=8.4, 2.0 Hz, 1H), 7.89 (d, J=8.8 Hz, 1H), 7.45 (d, J=3.2 Hz, 1H), 6.92 (d, J=8.8 Hz, 1H), 3.91 (s, 3H)
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FT-IR: ν 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (aromatic C=C), 1245 cm⁻¹ (C-F)
Computational Drug-Likeness Assessment
SwissADME Predictions
| Parameter | Value | Ideal Range |
|---|---|---|
| Molecular Weight | 247.22 | ≤500 |
| LogP | 2.1 | 0-3 |
| H-Bond Donors | 1 | ≤5 |
| H-Bond Acceptors | 5 | ≤10 |
| TPSA | 66.8 Ų | 20-130 Ų |
The compound satisfies Lipinski's Rule of Five with zero violations, indicating high oral bioavailability potential.
Molecular Docking Insights
Autodock Vina simulations against COX-2 (PDB: 3LN1) revealed:
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Binding affinity: -8.2 kcal/mol
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Key interactions:
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Hydrogen bond with Arg120 (2.1 Å)
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π-π stacking with Tyr355
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Hydrophobic contacts in Leu352/Val349 pocket
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Biological Activity and Applications
Enzyme Inhibition Studies
In vitro testing demonstrated:
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COX-2 IC₅₀: 1.7 μM (vs. Celecoxib 0.04 μM)
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MAPK14 (p38α) IC₅₀: 3.2 μM
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Selectivity ratios >15-fold over related isoforms
Antimicrobial Screening
Against methicillin-resistant Staphylococcus aureus (MRSA):
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH):
| Time (months) | Purity Retention | Major Degradants |
|---|---|---|
| 1 | 98.4% | None detected |
| 3 | 96.1% | Hydrolyzed ester |
| 6 | 92.7% | Quinone derivative |
Hydrolysis of the methoxycarbonyl group constitutes the primary degradation route under acidic conditions (pH <4) .
Comparison with Structural Analogs
Table 3: Structure-Activity Relationships
| Compound Modification | COX-2 IC₅₀ Shift | LogP Change |
|---|---|---|
| Removal of 5-OH group | >10 μM | +0.8 |
| Replacement of F with Cl | 2.4 μM | +0.3 |
| Ester → Amide conversion | 5.1 μM | -0.4 |
The 5-hydroxyl and fluorine substituents prove critical for target engagement, while ester groups optimize solubility .
Industrial and Regulatory Status
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